3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexylurea
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Overview
Description
3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexylurea is a complex organic compound that features a carbazole moiety, a hydroxypropyl group, and a cyclohexylurea structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexylurea typically involves multiple steps:
Formation of the Carbazole Moiety: The carbazole unit can be synthesized through the cyclization of diphenylamine derivatives.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using appropriate alkyl halides.
Formation of the Cyclohexylurea Structure: The final step involves the reaction of the intermediate with cyclohexyl isocyanate under controlled conditions to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbazole moiety, potentially leading to the formation of dihydrocarbazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrocarbazole derivatives.
Substitution: Introduction of various functional groups at the carbazole nitrogen.
Scientific Research Applications
Chemistry
In chemistry, 3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexylurea is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound’s potential therapeutic properties are of interest. Researchers may explore its efficacy in treating various diseases, particularly those involving oxidative stress or inflammation.
Industry
In the industrial sector, this compound may find applications in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexylurea involves its interaction with specific molecular targets. The carbazole moiety may interact with electron-rich or electron-deficient sites, while the hydroxypropyl group can form hydrogen bonds with biological molecules. The cyclohexylurea structure may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl:
4,4’-Di(9H-carbazol-9-yl)-1,1’-biphenyl:
Uniqueness
3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexylurea is unique due to its combination of a carbazole moiety, a hydroxypropyl group, and a cyclohexylurea structure
Properties
IUPAC Name |
1-(3-carbazol-9-yl-2-hydroxypropyl)-3-cyclohexylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c26-17(14-23-22(27)24-16-8-2-1-3-9-16)15-25-20-12-6-4-10-18(20)19-11-5-7-13-21(19)25/h4-7,10-13,16-17,26H,1-3,8-9,14-15H2,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMRTLLFEHQJGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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